3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that features a cyanophenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a diethyl phosphate group
Preparation Methods
The synthesis of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(4-cyanophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Chemical Reactions Analysis
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the diethyl phosphate group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-Cyanophenyl)prop-2-en-1-yl diethyl phosphate include:
3-(4-Cyanophenyl)prop-2-en-1-yl methyl phosphate: Similar structure but with a methyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl ethyl phosphate: Similar structure but with an ethyl phosphate group instead of diethyl phosphate.
3-(4-Cyanophenyl)prop-2-en-1-yl diphenyl phosphate: Similar structure but with a diphenyl phosphate group instead of diethyl phosphate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
918959-06-5 |
---|---|
Molecular Formula |
C14H18NO4P |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
3-(4-cyanophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)19-11-5-6-13-7-9-14(12-15)10-8-13/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
WDKCZELGNFPLCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.